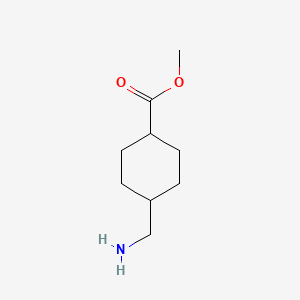
(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate” is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” has been confirmed by 1H-NMR Spectrum . This technique allows scientists to determine the structure of a molecule by observing the magnetic properties of certain atomic nuclei.Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
Studies in medicinal chemistry have explored derivatives of 4-aminomethylcyclohexanecarboxylic acid, focusing on antiplasmin drugs. For instance, Isoda and Yamaguchi (1980) synthesized and analyzed various isomers of 4-aminomethyl-1, 2-cyclohexanedicarboxylic acid and 4-aminomethyl-2-carboxymethylcyclohexanecarboxylic acid, determining their configurations and preferred conformations. They found that certain isomers demonstrated potent antiplasmin activity, contributing to the development of antifibrinolytic agents (Isoda & Yamaguchi, 1980).
Synthesis and Chemical Characterization
G. Ishmuratov et al. (2012) developed a modified synthesis method for a biologically active derivative of methyl (1R,2R,3E,5R)-3-(hydroxyimino)-5-methyl-2-(1-methylethyl)cyclohexanecarboxylate. This synthesis involved sequential 1,4-conjugate addition and ozonolysis-reduction, illustrating advanced methods in organic synthesis and chemical characterization of cyclohexanecarboxylate derivatives (Ishmuratov et al., 2012).
Molecular Conformation Studies
Molecular conformation studies, such as those conducted by Yanaka et al. (1981), have examined the structures of 4-aminomethyl-1-cyclohexanecarboxylic acids. Utilizing NMR and molecular orbital methods, these studies provide insights into the zwitterionic forms and preferred conformations of these compounds in aqueous solutions, contributing to a better understanding of their chemical properties and potential interactions (Yanaka et al., 1981).
Enantioselective Synthesis
The enantioselective synthesis of related compounds has been a focus of research, exemplified by the work of C. Campbell et al. (2009), who described the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate. This synthesis involved key steps like iodolactamization, showcasing the complexity and precision required in producing specific enantiomers for potential therapeutic uses (Campbell et al., 2009).
Antiradical and Antimicrobial Properties
Investigations into the antiradical and antimicrobial properties of sulfonamide-derived esters of cyclohexanecarboxylic acid, like those conducted by Danish et al. (2019), demonstrate the potential biomedical applications of these compounds. Their research included DFT studies, enzyme inhibition evaluations, and antibacterial assessments, contributing to the understanding of these compounds' biological activities (Danish et al., 2019).
Safety and Hazards
In terms of safety and hazards, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling "(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate" . In case of accidental release, it is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Zukünftige Richtungen
As for future directions, “(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate” is currently used for R&D purposes . Its future applications will likely depend on the results of ongoing and future research studies. It’s important to note that it is not intended for medicinal, household or other uses .
Eigenschaften
IUPAC Name |
methyl 4-(aminomethyl)cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8H,2-6,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIXHHAVJIMVTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


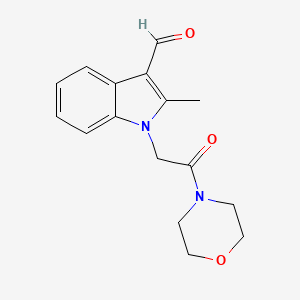
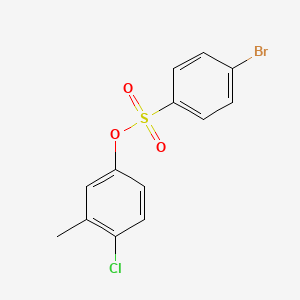
![2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(ethylsulfanyl)-1,3,4-oxadiazole](/img/structure/B2911892.png)

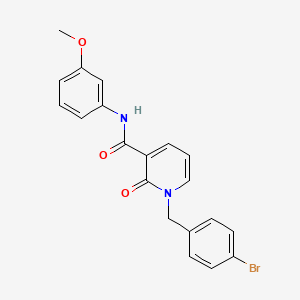

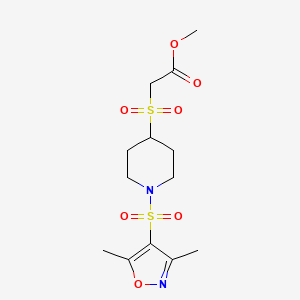
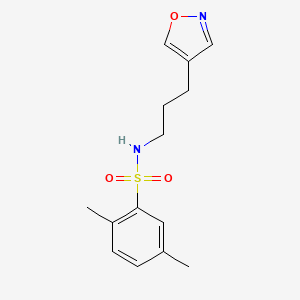
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)cyclopropanecarboxamide](/img/structure/B2911902.png)
![N-(2,4-dimethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2911903.png)
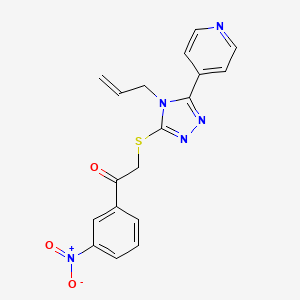
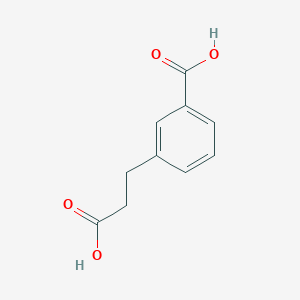
![(Z)-4-(azepan-1-ylsulfonyl)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2911908.png)